3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride
Overview
Description
“3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1785279-53-9 . It has a molecular weight of 216.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2.ClH/c1-6-10-4-8-3-2-7(9(12)13)5-11(6)8;/h4,7H,2-3,5H2,1H3,(H,12,13);1H . This indicates that the compound has a molecular formula of C9H12N2O2 and is associated with a chloride ion .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources .Scientific Research Applications
Chemical Synthesis and Functionalization
Experimental and theoretical studies have explored the functionalization reactions of pyridine derivatives, showcasing the versatile chemistry of imidazo pyridine structures. The conversion of pyrazole-3-carboxylic acid into carboxamide and the formation of imidazo[4,5-b]pyridine derivatives from the reaction of acid chloride with diaminopyridine demonstrate the complexity and potential of these compounds in synthetic chemistry (Yıldırım et al., 2005). Additionally, the synthesis of versatile imidazo[1,2-a]pyridine carboxylic acid from commercially available 2-amino pyridine further highlights the compound's adaptability in various synthetic pathways (Du Hui-r, 2014).
Advanced Synthesis Techniques
One-pot synthesis techniques have been developed to introduce various substituents into imidazo[1,5-a]pyridines, enhancing the efficiency of synthesizing these complex structures (Crawforth & Paoletti, 2009). The use of propane phosphoric acid anhydride in specific solvents at reflux conditions exemplifies the innovation in synthesizing these compounds.
Fluorescent Probes for Metal Ions
Imidazo[1,2-a]pyridine derivatives have been synthesized as fluorescent probes for metal ions, such as mercury. These derivatives demonstrate the compound's potential in developing sensitive and selective probes for environmental and biological applications (Shao et al., 2011).
Pharmaceutical Applications
Imidazo[1,2-a]pyridines have also been investigated for their pharmaceutical potential. For instance, 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines have been identified as candidates for potassium-competitive acid blockers, showing the compound's relevance in drug development and pharmacological studies (Palmer et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-10-4-8-3-2-7(9(12)13)5-11(6)8;/h4,7H,2-3,5H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHCMHSNIUVYRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1CC(CC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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